(R)-Lercanidipine

Beschreibung

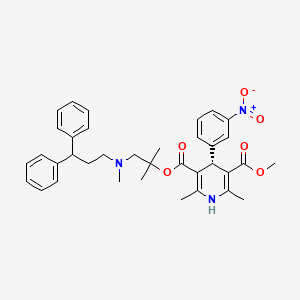

Structure

3D Structure

Eigenschaften

CAS-Nummer |

185197-70-0 |

|---|---|

Molekularformel |

C36H41N3O6 |

Molekulargewicht |

611.7 g/mol |

IUPAC-Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |

InChI-Schlüssel |

ZDXUKAKRHYTAKV-MGBGTMOVSA-N |

Isomerische SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lercanidipine. (R)-; (-)-Lercanidipine; (R)-Lercanidipine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of (R)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. While the antihypertensive effects are predominantly attributed to the (S)-enantiomer's potent blockade of L-type calcium channels, the (R)-enantiomer exhibits a distinct and complex pharmacological profile. This technical guide provides a comprehensive analysis of the mechanism of action of (R)-Lercanidipine, focusing on its interactions with voltage-gated calcium channels and its influence on intracellular signaling pathways. Quantitative data from key experimental studies are summarized, and detailed methodologies for these experiments are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise representation of the underlying molecular mechanisms.

Core Mechanism of Action: Interaction with Voltage-Gated Calcium Channels

The primary molecular target of dihydropyridine calcium channel blockers is the L-type voltage-gated calcium channel (Ca_v1.2). However, the stereochemistry of Lercanidipine plays a crucial role in its interaction with these channels.

L-type Calcium Channels

This compound is a significantly less potent blocker of L-type calcium channels compared to its (S)-enantiomer.[1] This stereoselectivity is a hallmark of dihydropyridine calcium channel blockers and is attributed to the specific conformational requirements for optimal binding to the channel protein.

T-type Calcium Channels

Recent evidence suggests that both enantiomers of Lercanidipine also interact with T-type voltage-gated calcium channels (Ca_v3.x). Notably, this compound demonstrates a higher selectivity for T-type over L-type calcium channels when compared to (S)-Lercanidipine.[2][3][4] This interaction with T-type channels may contribute to some of the unique pharmacological effects of Lercanidipine, particularly its renal-protective properties, as T-type calcium channels are involved in the regulation of afferent and efferent arteriolar tone in the kidneys.[5][6]

Quantitative Data on Calcium Channel Blockade

The differential effects of (R)- and (S)-Lercanidipine on L-type and T-type calcium channels have been quantified in various experimental models.

| Enantiomer | Channel Type | Parameter | Value | Cell Type/Tissue | Reference |

| This compound | L-type (Ca_v1.2b) | IC50 | 7.4 x 10⁻⁸ M | CHO cells | [7] |

| (S)-Lercanidipine | L-type (Ca_v1.2b) | IC50 | 1.8 x 10⁻⁸ M | CHO cells | [7] |

| This compound | T-type/L-type | Selectivity Ratio (T/L) | 1.15 | Guinea-pig ventricular myocytes | [2][3] |

| (S)-Lercanidipine | T-type/L-type | Selectivity Ratio (T/L) | 1.05 | Guinea-pig ventricular myocytes | [2][3] |

Table 1: Comparative Potency and Selectivity of Lercanidipine Enantiomers on Voltage-Gated Calcium Channels.

Modulation of Intracellular Signaling Pathways

Beyond direct channel blockade, this compound has been shown to influence several intracellular signaling pathways, often in a manner independent of its L-type calcium channel blocking activity. These effects contribute to its pleiotropic actions, including anti-inflammatory and anti-atherosclerotic properties.

Anti-inflammatory Pathways

Lercanidipine has demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) in vascular smooth muscle cells.[8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS), matrix metalloproteinase-2 (MMP-2), and MMP-9, and the inhibition of high mobility group box 1 (HMGB1) release.[8] These effects are mediated by the inhibition of MAPK, Akt/IκB-α, and NF-κB signaling pathways.[8]

Pathways in Vascular Smooth Muscle Cell Proliferation and Migration

Lercanidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs).[9] This effect is mediated by the inhibition of the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling pathways, which are crucial for cell growth and motility.[9] The anti-proliferative effect of Lercanidipine and its enantiomers appears to be unrelated to their stereoselective binding to L-type calcium channels.

Pathways in Cardiomyocyte Hypertrophy

In cardiomyocytes, Lercanidipine has been shown to attenuate angiotensin II-induced hypertrophy by blocking the calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways.[10][11][12][13] This suggests a cardioprotective role for Lercanidipine beyond its blood pressure-lowering effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the calcium channels in a single cell.

Objective: To determine the inhibitory concentration (IC50) of this compound on L-type and T-type calcium channels.

Methodology:

-

Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes from animal models (e.g., rat aorta or guinea-pig ventricle) or use cell lines stably expressing the calcium channel of interest (e.g., CHO cells).

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with pH adjusted to 7.2 with CsOH.

-

Recording: Establish a whole-cell recording configuration. Clamp the cell membrane potential at a holding potential of -80 mV.

-

Eliciting Currents: To measure L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms). For T-type currents, a pre-pulse to a more hyperpolarized potential (e.g., -100 mV) may be necessary to remove inactivation, followed by a test pulse to around -30 mV.

-

Drug Application: Perfuse the cells with an external solution containing varying concentrations of this compound. The external solution typically contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

-

Data Analysis: Measure the peak inward calcium current at each concentration of this compound. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value using a Hill equation fit.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to calcium channels.

Objective: To determine the Ki of this compound for L-type and T-type calcium channels.

Methodology:

-

Membrane Preparation: Homogenize tissues rich in the target calcium channels (e.g., rat cerebral cortex for L-type channels) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-PN200-110 for L-type channels) and increasing concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Experimental workflows for characterizing this compound.

Conclusion

The mechanism of action of this compound is multifaceted, extending beyond a simple interaction with L-type calcium channels. Its notable selectivity for T-type over L-type calcium channels and its ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and hypertrophy underscore its potential for pleiotropic therapeutic effects. The data and protocols presented in this guide offer a robust foundation for further research into the unique pharmacological properties of this enantiomer, which may lead to the development of novel therapeutic strategies for cardiovascular and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. europeanreview.org [europeanreview.org]

- 5. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Lercanidipine and labedipinedilol--A attenuate lipopolysaccharide/interferon-γ-induced inflammation in rat vascular smooth muscle cells through inhibition of HMGB1 release and MMP-2, 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Lercanidipine attenuates angiotensin II-induced cardiomyocyte hypertrophy by blocking calcineurin-NFAT3 and CaMKII-HDAC4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-Lercanidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-Lercanidipine, a crucial chiral building block in pharmaceutical development. The document details the primary synthetic strategies, focusing on the preparation and resolution of key chiral intermediates, and presents relevant quantitative data and detailed experimental protocols.

Introduction

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is widely used for the treatment of hypertension. It possesses a single stereocenter at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers, (R)- and (S)-Lercanidipine. The pharmacological activity of Lercanidipine primarily resides in the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels compared to the (R)-enantiomer. However, the synthesis and study of the (R)-enantiomer are of significant interest for pharmacological profiling, understanding stereospecific interactions, and for use as a reference standard. This guide focuses on the key strategies for obtaining the enantiomerically pure this compound.

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the dihydropyridine core and the preparation of the chiral amino alcohol side chain. The most common and industrially viable approach involves the synthesis of racemic intermediates followed by chiral resolution.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be broadly approached through two main retrosynthetic disconnections, focusing on the preparation of two key chiral intermediates:

-

(R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (Key Intermediate 1)

-

(R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (Key Intermediate 2)

The general synthetic workflow is depicted below:

Synthesis of Key Intermediates

(R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (Key Intermediate 1)

The synthesis of this chiral dihydropyridine derivative is typically achieved through a two-step process: the Hantzsch synthesis of the racemic compound followed by enzymatic resolution.

3.1.1. Hantzsch Dihydropyridine Synthesis (Racemic)

The classical Hantzsch reaction provides a straightforward route to the racemic dihydropyridine core.

3.1.2. Enzymatic Resolution

The resolution of the racemic monomethyl ester is a critical step. Lipase-catalyzed hydrolysis of the corresponding dimethyl ester has been shown to be an effective method.

| Enzyme | Substrate | Solvent System | Temp (°C) | Time (days) | Yield (%) | Enantiomeric Excess (e.e.) of (R)-acid |

| Lipase | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | Aqueous/Organic | 30-40 | 3-5 | Not specified | Not specified |

Experimental Protocol: Enzymatic Resolution of Racemic Dihydropyridine Dimethyl Ester

-

To a mixed solvent system of an aqueous solution and an organic solvent, add lipase and 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.

-

Stir the mixture at 30-40°C and 180-300 rpm for 3-5 days.

-

After the reaction is complete, remove the organic solvent by rotary evaporation.

-

Add NaOH aqueous solution to the residue and perform suction filtration.

-

The resulting solid is stirred, filtered again, and recrystallized to obtain 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester. The separation of the desired (R)-enantiomer can be achieved through fractional crystallization of diastereomeric salts with a chiral amine.

(R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (Key Intermediate 2)

The synthesis of the chiral amino alcohol side chain is another crucial aspect of the overall process. A common approach involves the synthesis of the racemic amino alcohol followed by a lipase-catalyzed kinetic resolution.

3.2.1. Synthesis of Racemic Amino Alcohol

The racemic amino alcohol can be synthesized via the reaction of N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol.

3.2.2. Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomer.

| Lipase | Racemic Substrate | Acylating Agent | Solvent | Conversion (%) | e.e. of (R)-alcohol (%) |

| Candida antarctica Lipase B (CAL-B) | 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol | Vinyl acetate | Hexane | ~50 | >99 |

| Pseudomonas cepacia Lipase | 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol | Vinyl acetate | Toluene | ~50 | >98 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Amino Alcohol

-

Dissolve the racemic 1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (1 equivalent) and vinyl acetate (2.2 equivalents) in hexane.

-

Add immobilized Candida antarctica Lipase B (20 mg per mmol of substrate).

-

Stir the mixture at room temperature for 16-24 hours, monitoring the conversion by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Separate the unreacted (R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol from the acylated (S)-enantiomer by column chromatography.

Final Esterification

The final step in the synthesis of this compound is the esterification of the (R)-dihydropyridine carboxylic acid with the (R)-amino alcohol.

Experimental Protocol: Final Esterification

-

Dissolve (R)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (1 equivalent) and (R)-1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-ol (1.1 equivalents) in a suitable solvent such as dichloromethane.

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal for researchers in drug development. The strategies outlined in this guide, primarily focusing on the resolution of key racemic intermediates, provide a robust framework for obtaining this chiral molecule with high enantiopurity. The use of enzymatic and lipase-catalyzed resolutions offers an efficient and environmentally friendly approach to chiral separation. The detailed protocols and data presented herein serve as a valuable resource for the practical implementation of these synthetic routes. Further research into asymmetric synthesis methodologies that avoid resolution steps may offer more elegant and atom-economical pathways to this compound in the future.

An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension. It is a chiral compound, and while marketed as a racemate, its pharmacological activity resides predominantly in the (S)-enantiomer. The (R)-enantiomer is reported to be significantly less active.[1] Understanding the distinct physicochemical properties of each enantiomer is critical for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-Lercanidipine, focusing on its melting point, solubility, pKa, lipophilicity, and polymorphic forms. Where data specific to the (R)-enantiomer is limited, information for the racemic Lercanidipine hydrochloride is provided as a reference, as it is the most commonly characterized form. Detailed experimental protocols and workflow diagrams are included to support researchers in their analytical endeavors.

Chemical Identity

This compound is the (R)-enantiomer of 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] It is typically used as the hydrochloride salt.

| Identifier | Value |

| IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |

| CAS Number | 185197-70-0 ((R)-enantiomer)[2][3]; 187731-34-6 (this compound Hydrochloride)[4] |

| Molecular Formula | C₃₆H₄₁N₃O₆[2] |

| Molar Mass | 611.739 g·mol⁻¹[3] |

Melting Point and Thermal Analysis

The melting point is a fundamental property for identifying and confirming the purity of a crystalline solid. For polymorphic substances like Lercanidipine, different crystalline forms will exhibit different melting points. The most specific data found for the (R)-enantiomer hydrochloride salt indicates a melting point of 175-177°C.[4] Data for various forms of racemic Lercanidipine hydrochloride are provided for comparison.

| Form | Melting Point (°C) | Analytical Method |

| This compound Hydrochloride | 175-177 [4] | Not specified |

| Lercanidipine HCl (Form I) | 197 - 201[3][5] | DSC |

| Lercanidipine HCl (Form II) | 207 - 211[3][5] | DSC |

| Lercanidipine HCl (Crude Form A) | 150 - 152[5][6] | DSC |

| Lercanidipine HCl (Crude Form B) | 131 - 135[5][6] | DSC |

| Lercanidipine HCl (Crude Form C) | 186 - 192[5][6] | DSC |

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions as a function of temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. An empty, sealed pan is used as a reference.

-

Thermal Program: Heat the sample under a nitrogen purge (flow rate of 20-50 mL/min). A typical heating rate is 10 °C/min over a temperature range, for instance, from 25 °C to 250 °C.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Profile

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| Water | 21 | 5[9] |

| Water | 37 | 15[7] |

| 0.1 N HCl (pH ~1.2) | 21 | 20[9] |

| 0.1 N HCl (pH ~1.2) | 37 | 82.35 - 123[7][8] |

| Acetate Buffer (pH 4.5) | 37 | 49.43[8] |

| Phosphate Buffer (pH 6.8) | 21 | < 5[9] |

| Phosphate Buffer (pH 6.8) | 37 | 3.29 - 9.85[7][8] |

| Ethanol | Ambient | ~2,000[10] |

| DMSO | Ambient | ~15,000[10] |

| Dimethylformamide (DMF) | Ambient | ~25,000[10] |

| Methanol | Ambient | Readily Soluble[3] |

| Chloroform | Ambient | Readily Soluble[3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the principles described by Higuchi and Connors, is used to determine the equilibrium solubility of a compound.[9]

-

Sample Preparation: Add an excess amount of this compound HCl to screw-capped vials containing a known volume (e.g., 20 mL) of the desired solvent or buffer.

-

Equilibration: Agitate the vials in an orbital shaker or on an electromagnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Sample Processing: After equilibration, allow the suspensions to settle. Withdraw an aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.[7][8]

-

Quantification: Dilute the filtered solution as necessary with the solvent/buffer. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance (λmax), which for Lercanidipine HCl is typically around 236-241.5 nm.[8][9]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. All experiments should be performed in triplicate.[9]

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which in turn influences its solubility, absorption, and distribution. Lercanidipine HCl has one basic center. The experimentally determined pKa is reported to be 6.83.[8]

| Property | Value | Method |

| pKa | 6.83[8] | Liquid Chromatography (LC-DAD)[11] |

| pKa (Predicted) | 8.66[1] | Computational |

Experimental Protocol: pKa Determination by LC-DAD

This method relies on the relationship between the retention factor (k) of an ionizable compound and the pH of the mobile phase.[11]

-

System Setup: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD).

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of an organic modifier (e.g., methanol) and aqueous buffer, with the pH of the aqueous component adjusted to span a range around the expected pKa (e.g., pH 2.5 to 8.0).

-

Chromatographic Runs: Inject a standard solution of this compound onto the column using each mobile phase composition. Record the retention time (t_R) for each run. Also, determine the column dead time (t_0) using a non-retained compound.

-

Data Analysis:

-

Calculate the retention factor for each pH: k = (t_R - t_0) / t_0.

-

Plot the retention factor (k) or log(k) against the mobile phase pH.

-

Fit the data to a sigmoidal curve. The pKa corresponds to the pH value at the inflection point of the curve.

-

Lipophilicity (Log P)

Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, and duration of action. Lercanidipine is known to be highly lipophilic, which contributes to its long duration of action as it partitions into lipid membranes.[3][12] The partition coefficient (Log P) is a measure of this property.

| Property | Value | Method |

| Log P | 6.4[9] | Not specified |

| XLogP3 | 6.9[2][13] | Computational |

Polymorphism and Crystalline Structure

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, including solubility and melting point, which can impact bioavailability.[9] Lercanidipine hydrochloride is known to exhibit polymorphism.[14] Characterization is primarily performed using Powder X-ray Diffraction (PXRD).

| Polymorphic Form | Characteristic 2θ Angles (°)[5] |

| Form I | 5.4, 14.2, 18.6, 21.7, 21.9, 22.8 |

| Form II | 9.5, 14.7, 16.1, 19.1, 20.8, 23.4, 23.6, 24.8, 25.2 |

Experimental Protocol: Polymorph Characterization by PXRD

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases.

-

Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder.

-

Instrument Setup: Place the sample in a powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.54 Å).

-

Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 4° to 60°, with a specific step size and measuring time per step.[9]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The peak positions and relative intensities are compared to reference patterns to identify the polymorph.

Mechanism of Action

This compound, like other dihydropyridines, exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels located in the vascular smooth muscle cells.[3] This inhibition of calcium entry leads to smooth muscle relaxation, resulting in peripheral vasodilation and a subsequent reduction in blood pressure.[15]

Conclusion

This technical guide has detailed the core physicochemical properties of this compound, emphasizing its distinct melting point, pH-dependent solubility, high lipophilicity, and potential for polymorphism. The provided experimental protocols and workflows offer a practical framework for researchers engaged in the analysis and development of this compound. A thorough understanding of these characteristics is paramount for ensuring the development of stable, effective, and safe pharmaceutical products containing this compound.

References

- 1. Lercanidipine | 100427-26-7 [chemicalbook.com]

- 2. Lercanidipine. (R)- | C36H41N3O6 | CID 9809926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lercanidipine - Wikipedia [en.wikipedia.org]

- 4. 187731-34-6 CAS MSDS (this compound Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 6. RU2425033C2 - Polymorphous form of lercanidipine hydrochloride and synthesis method thereof - Google Patents [patents.google.com]

- 7. isca.me [isca.me]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. thaiscience.info [thaiscience.info]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Determination of pK(a) values of some antihypertensive drugs by liquid chromatography and simultaneous assay of lercanidipine and enalapril in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 15. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lercanidipine Stereoisomer: An In-depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is clinically available as a racemic mixture of its (S)- and (R)-enantiomers. While the antihypertensive effects are predominantly attributed to the (S)-enantiomer's potent blockade of L-type calcium channels, the (R)-stereoisomer is not biologically inert. Emerging research has unveiled a unique pharmacological profile for (R)-Lercanidipine, distinct from its S-counterpart, characterized by significant effects on vascular smooth muscle cell proliferation and migration, T-type calcium channel modulation, and in vivo anti-atherosclerotic properties. These activities appear to be largely independent of L-type calcium channel antagonism, suggesting alternative mechanisms of action and potential therapeutic applications beyond hypertension. This technical guide provides a comprehensive overview of the biological activity of the this compound stereoisomer, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Stereoselective Calcium Channel Activity

Lercanidipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] However, this activity is highly stereoselective.

The (S)-enantiomer of lercanidipine is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1] In vitro studies have demonstrated that the (S)-enantiomer has a 100- to 200-fold greater affinity for L-type calcium channels compared to the (R)-enantiomer.

Interestingly, both enantiomers of lercanidipine exhibit activity at T-type calcium channels (CaV3.x). Electrophysiological studies have shown that lercanidipine, including its (R)-enantiomer, displays a noticeable selectivity for T-type over L-type calcium channels.[2][3][4][5][6] This is in contrast to many other dihydropyridine calcium channel blockers.[2][5]

Quantitative Data: Calcium Channel Blockade

| Stereoisomer | Channel Type | Parameter | Value | Reference |

| This compound | T-type vs. L-type | T/L Selectivity Ratio | 1.15 | [2][5] |

| (S)-Lercanidipine | T-type vs. L-type | T/L Selectivity Ratio | 1.05 | [2][5] |

| Racemic Lercanidipine | T-type vs. L-type | T/L Selectivity Ratio | >1 | [3][6][7] |

| (S)-Lercanidipine | L-type | IC50 (Rabbit Aorta, K+-induced contraction) | 0.29 nM (at 4h) | [8] |

| Racemic Lercanidipine | L-type | IC50 (Rat Aorta, K+-induced contraction) | 0.1 nM | [8] |

| Racemic Lercanidipine | L-type | IC50 (Human Arteria Mammaria) | 0.5 nmol/L | [9] |

| Racemic Lercanidipine | Cardiac Tissue (Negative Inotropy) | IC50 (Human Right Atrial Trabeculae) | 127 nmol/L | [9] |

Effects on Vascular Smooth Muscle Cell Proliferation and Migration

Atherosclerosis is a chronic inflammatory disease characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs).[10] Intriguingly, the (R)-enantiomer of lercanidipine, despite its weak L-type calcium channel blocking activity, has demonstrated potent inhibitory effects on these key events in atherogenesis.

Studies have shown that both lercanidipine and its enantiomers inhibit the replication and migration of arterial myocytes in a dose-dependent manner, with this effect being unrelated to the stereoselectivity of binding to L-type calcium channels.[10][11] In fact, the (R)-enantiomer was found to be the most potent in decreasing [3H]thymidine incorporation into DNA, a measure of cell proliferation.[11] Furthermore, the (R)-enantiomer also exhibited a more pronounced effect in inhibiting fibrinogen-induced myocyte migration.[11]

Quantitative Data: Anti-proliferative and Anti-migratory Effects

| Compound | Assay | Effect | Concentration | Reference |

| This compound | VSMC Proliferation ([3H]thymidine incorporation) | Most potent inhibitor | 10 to 50 µM | [11] |

| This compound | VSMC Migration (Fibrinogen-induced) | More pronounced effect than (S)-enantiomer | 10 to 50 µM | [11] |

| (S)-Lercanidipine | Serum-induced [Ca2+]i elevation in SMCs | 69% inhibition | 25 µM | [10][11] |

| This compound | Serum-induced [Ca2+]i elevation in SMCs | 29% inhibition | 25 µM | [10][11] |

These findings suggest that the anti-proliferative and anti-migratory actions of this compound are mediated through pathways independent of L-type calcium channel blockade. One proposed mechanism involves the inhibition of intracellular signaling cascades, such as the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and a reduction in intracellular reactive oxygen species (ROS).[7]

Caption: Proposed signaling pathway for the anti-proliferative effects of this compound.

In Vivo Anti-Atherosclerotic Activity

The in vitro observations of this compound's effects on VSMCs translate to significant anti-atherosclerotic activity in vivo. In a rabbit model of atherosclerosis, the (R)-enantiomer was as effective as the racemic mixture in reducing the formation of atherosclerotic lesions.[10] This effect was independent of changes in serum cholesterol levels, further supporting a direct vascular wall-mediated mechanism.

Quantitative Data: In Vivo Anti-Atherosclerotic Effects in Rabbits

| Treatment | Dose | Parameter | Result | Reference |

| This compound | 3 mg/kg/week | Intima/Media (I/M) Ratio | 0.41 ± 0.11 | [10] |

| Racemic Lercanidipine | 3 mg/kg/week | Intima/Media (I/M) Ratio | 0.32 ± 0.1 | [10] |

| This compound | 3 mg/kg/week | SMC Proliferation (BrdU incorporation) | ~80% reduction | [10] |

| Racemic Lercanidipine | 3 mg/kg/week | Aortic Fatty-Streak Area | 16% vs 27% in control | [10] |

| This compound | 3 mg/kg/week | Aortic Fatty-Streak Area | As effective as racemate | [10] |

These results highlight the potential of this compound as a therapeutic agent for atherosclerosis, an application distinct from the antihypertensive use of the racemic mixture.

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel Affinity

This assay determines the binding affinity of a compound to the L-type calcium channel by competing with a radiolabeled ligand.

-

Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cardiac membranes) in a cold buffer.

-

Incubation: Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110) in the presence of increasing concentrations of unlabeled (R)- or (S)-Lercanidipine.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Measurement: Measure the radioactivity of the filters to determine the amount of bound ligand and calculate the IC50 value.

Caption: Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents

This technique measures the effect of lercanidipine enantiomers on T-type calcium currents in isolated cells.

-

Cell Preparation: Use isolated guinea-pig ventricular myocytes.

-

Recording Configuration: Achieve whole-cell patch-clamp configuration.

-

Solutions: Use a Na+ and K+ free external solution to isolate calcium currents. The internal pipette solution contains Cs+ to block K+ channels.

-

Voltage Protocol: Apply a voltage protocol to elicit and separate T-type and L-type calcium currents (e.g., holding potential of -90 mV with depolarizing steps to -50/+50 mV).[2][5]

-

Drug Application: Perfuse the cells with varying concentrations of (R)- or (S)-Lercanidipine.

-

Data Analysis: Measure the percentage of current blockade for both T- and L-type channels to determine the T/L selectivity ratio.[2][5]

Caption: Workflow for Patch-Clamp Electrophysiology.

Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)

This assay assesses cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Culture: Culture rat aortic smooth muscle cells.

-

Treatment: Treat cells with (R)- or (S)-Lercanidipine in the presence of a mitogen (e.g., 10% fetal bovine serum or 20 ng/ml PDGF-BB).[7]

-

BrdU Labeling: Add BrdU to the culture medium and incubate to allow for incorporation into the DNA of proliferating cells.

-

Immunodetection: Fix the cells and detect incorporated BrdU using a specific anti-BrdU antibody.

-

Quantification: Quantify the amount of incorporated BrdU, which is proportional to the number of proliferating cells.

In Vivo Rabbit Atherosclerosis Model

This model is used to evaluate the anti-atherosclerotic effects of compounds in vivo.

-

Animal Model: Use male New Zealand White rabbits.

-

Atherosclerosis Induction: Induce hypercholesterolemia by feeding a cholesterol-rich diet (e.g., 0.3% cholesterol). A hyperplastic lesion can be created by placing a silastic collar around a carotid artery.[10]

-

Treatment: Administer this compound or the racemic mixture (e.g., via subcutaneous injection) for a defined period (e.g., 10 weeks).[10]

-

Lesion Analysis: At the end of the study, euthanize the animals and harvest the aortas and carotid arteries.

-

Quantitative Morphometry: Quantify the extent of atherosclerotic lesions by measuring the intima/media (I/M) ratio and the percentage of the aortic surface area covered by fatty streaks.[10] Immunohistochemical staining can be used to assess smooth muscle cell proliferation (e.g., using an anti-BrdU antibody).[10]

Conclusion

The (R)-enantiomer of lercanidipine possesses a distinct and clinically relevant biological activity profile that is separate from the potent L-type calcium channel blockade of its (S)-counterpart. Its ability to inhibit vascular smooth muscle cell proliferation and migration, modulate T-type calcium channels, and exert direct anti-atherosclerotic effects in vivo, all largely independent of L-type calcium channel antagonism, opens new avenues for therapeutic exploration. For drug development professionals, these findings suggest that this compound could be a valuable lead compound for the development of novel anti-atherosclerotic therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying these unique effects and to explore the full therapeutic potential of this intriguing stereoisomer.

References

- 1. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vascular-selective effect of lercanidipine and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Purity Analysis of (R)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (R)-Lercanidipine. Given that the pharmacological activity of Lercanidipine, a calcium channel blocker used in the treatment of hypertension, resides primarily in the (S)-enantiomer, the quantification of the (R)-enantiomer as a chiral impurity is of paramount importance for quality control and regulatory compliance.[1][2][3] This document details established analytical techniques, presents validated experimental protocols, and summarizes key quantitative data to aid in the development and implementation of robust chiral separation methods.

Pharmacological Significance and Regulatory Context

Lercanidipine is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] However, in vitro studies have demonstrated that the (S)-enantiomer possesses approximately 100 to 200 times higher affinity for calcium channels than the (R)-enantiomer, making it the therapeutically active agent.[1][2] The differential pharmacological activity between enantiomers necessitates the development of enantioselective analytical methods to ensure the safety, efficacy, and quality of the drug product.[1][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Health Canada provide guidance on the development of stereoisomeric drugs, emphasizing the need for stereochemically specific identity and purity tests.[5][6][7][8] The control of enantiomeric purity is a critical aspect of drug development and manufacturing.[5]

Analytical Methodologies for Chiral Purity Analysis

The primary techniques for the enantioselective analysis of Lercanidipine are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods utilize chiral selectors to achieve separation of the enantiomers.

Chiral HPLC is a widely used and robust method for the separation and quantification of Lercanidipine enantiomers. The selection of a suitable chiral stationary phase (CSP) is crucial for achieving effective separation.

Experimental Protocol: Chiral HPLC Method

This protocol is based on a validated method for the quantification of the (R)-isomer in Lercanidipine hydrochloride.[1][9]

-

Instrumentation: A Waters Alliance HPLC system equipped with a PDA detector and EMPOWER 2 software, or an equivalent system, can be used.[1]

-

Stationary Phase: Chiralcel OJ-H column (150 x 4.6 mm, 5 µm).[1] This CSP consists of cellulose tri(4-methylbenzoate) coated on a silica gel support, which is effective for separating dihydropyridine class compounds.[1]

-

Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile in a ratio of 35:65 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection: UV detection at 240 nm.[1]

-

Column Temperature: Ambient.

-

Diluent: Methanol.[1]

-

Sample Preparation:

-

Standard Stock Solution: Prepare stock solutions of (S)-Lercanidipine (0.1 mg/mL) and this compound (0.1 mg/mL) by dissolving the appropriate amount in methanol.[1]

-

Spiked Solution for Method Development and Validation: A racemic mixture solution containing 100 µg/mL of each enantiomer can be prepared in methanol. For accuracy studies, Lercanidipine solutions can be spiked with known concentrations of the (R)-enantiomer.[1]

-

Test Sample Solution: Prepare a solution of the Lercanidipine HCl drug substance or a powdered tablet equivalent at a concentration of 100 µg/mL in methanol.[1]

-

-

Typical Chromatographic Parameters:

Data Presentation: HPLC Method Validation

The following table summarizes the validation parameters for the described HPLC method for the quantification of the (R)-isomer.[1][10]

| Parameter | Result |

| Linearity Range ((R)-Isomer) | 0.5 µg/mL to 4 µg/mL[1][10] |

| Correlation Coefficient (r²) | 0.998[1][10] |

| Limit of Detection (LOD) | 0.05 µg/mL[1][10] |

| Limit of Quantification (LOQ) | 1.0 µg/mL[1][10] |

| Accuracy (Recovery) | 99.2% to 102.8%[9] |

| Precision (RSD) | 2.0%[1][10] |

Capillary electrophoresis offers a high-efficiency alternative for the enantioseparation of Lercanidipine, with advantages such as rapid analysis and low consumption of reagents.[2]

Experimental Protocol: Capillary Electrophoresis Method

This protocol is based on a validated CE method for the quantitative determination of Lercanidipine enantiomers.[11][12]

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary, 50 µm i.d., 60.2 cm total length (50.0 cm effective length).[12]

-

Background Electrolyte (BGE): 200 mmol/L Sodium acetate buffer at pH 4.0, containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector.[11][12]

-

Injection: Hydrodynamic injection (e.g., 0.5 psi for 10 seconds).[12]

-

Sample Preparation:

-

Standard Solutions: Prepare standard solutions of the Lercanidipine racemic mixture in the range of 12.5-100 µg/mL.[11][12]

-

Tablet Sample Preparation: Weigh and powder a suitable number of tablets. Dissolve an amount of powder equivalent to one tablet in a suitable solvent, sonicate, and dilute to the appropriate concentration within the calibration range.

-

Data Presentation: CE Method Validation

The following table summarizes the validation parameters for the described CE method.[11][12]

| Parameter | Result |

| Linearity Range | 12.5 µg/mL to 100 µg/mL for both enantiomers[11][12] |

| Correlation Coefficient (r) | ≥ 0.995 for both enantiomers[11][12] |

| Precision (RSD) | < 5% (Intraday and Interday)[11][12] |

| Accuracy (Relative Error) | < 5% (Intraday and Interday)[11][12] |

Visualized Workflows and Relationships

To further elucidate the experimental processes and logical connections, the following diagrams are provided.

Caption: Workflow for Chiral Purity Analysis of Lercanidipine by HPLC.

Caption: Workflow for Chiral Purity Analysis of Lercanidipine by CE.

References

- 1. easpublisher.com [easpublisher.com]

- 2. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. researchgate.net [researchgate.net]

- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 9. easpublisher.com [easpublisher.com]

- 10. EAS Publisher | Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride [easpublisher.com]

- 11. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R)-Lercanidipine Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is clinically available as a racemic mixture of (S)- and (R)-enantiomers. While the antihypertensive effects are primarily attributed to the potent L-type calcium channel blockade by the (S)-enantiomer, emerging evidence suggests that the (R)-enantiomer possesses distinct pharmacological activities that are independent of L-type calcium channel antagonism. This technical guide provides a comprehensive overview of the current understanding of (R)-Lercanidipine's molecular targets, supported by quantitative data, detailed experimental methodologies for target identification and validation, and visualizations of associated signaling pathways. The non-stereoselective and, in some cases, more potent effects of the (R)-enantiomer on cellular processes such as proliferation and migration suggest the existence of novel molecular targets, making it an intriguing subject for further investigation in drug development.

Introduction

Lercanidipine is a well-established therapeutic agent for the management of hypertension. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The (S)-enantiomer is reportedly 100-200 times more potent in blocking L-type calcium channels than the (R)-enantiomer. However, several studies have revealed that this compound is not merely an inactive stereoisomer. It exhibits significant biological effects, particularly in the contexts of anti-atherosclerosis and anti-proliferation, that are comparable to or even exceed those of the racemic mixture or the (S)-enantiomer.[1][2] This observation strongly indicates that this compound interacts with molecular targets other than the L-type calcium channel, opening up new avenues for therapeutic applications. This guide will delve into the known and potential targets of this compound and the methodologies to identify and validate them.

Known and Potential Molecular Targets

The primary identified molecular target for the lercanidipine enantiomers are voltage-gated calcium channels. However, the differential activity of the (R)-enantiomer points towards other potential targets.

Voltage-Gated Calcium Channels

While the affinity of this compound for L-type calcium channels is significantly lower than that of its (S)-counterpart, it is not entirely inactive. Furthermore, studies have shown that lercanidipine can also interact with T-type calcium channels.

| Target | Enantiomer | Parameter | Value | Cell Type | Reference |

| L-type Calcium Channel | (S)-Lercanidipine | IC50 | 1.8 x 10⁻⁸ M | CHO cells expressing Cav1.2b | [3] |

| L-type Calcium Channel | This compound | IC50 | 7.4 x 10⁻⁸ M | CHO cells expressing Cav1.2b | [3] |

| T-type Calcium Channel | This compound | T/L Selectivity Ratio | 1.15 | Guinea-pig ventricular myocytes | |

| T-type Calcium Channel | (S)-Lercanidipine | T/L Selectivity Ratio | 1.05 | Guinea-pig ventricular myocytes |

Table 1: Quantitative data on the interaction of Lercanidipine enantiomers with voltage-gated calcium channels.

Potential Off-Target Mechanisms

The anti-proliferative and anti-atherosclerotic effects of this compound, which are independent of L-type calcium channel blockade, suggest the involvement of other molecular targets and pathways.[1][2] Studies on racemic lercanidipine have implicated several signaling pathways that may be modulated by the (R)-enantiomer.

| Effect | Lercanidipine Form | Key Findings | Cell Type/Model | Reference |

| Inhibition of VSMC proliferation | (R)-Enantiomer | As effective as the racemate in reducing intimal hyperplasia and smooth muscle cell proliferation.[1] | Rabbit model of atherosclerosis | [1] |

| Inhibition of VSMC proliferation | Racemic | Inhibition of Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways.[4] | Rat vascular smooth muscle cells | [4] |

| Inhibition of PD-L1 expression | Racemic | Down-regulation of PD-L1 transcription via inhibition of STAT1 phosphorylation.[5][6] | NCI-H1299 and NCI-H460 cells | [5][6] |

| Anti-inflammatory effects | Racemic | Significant reduction in carrageenan-induced paw edema and mast cell degranulation.[7][8] | Rat model of inflammation | [7][8] |

Table 2: Summary of non-L-type calcium channel-related effects of Lercanidipine.

Target Identification and Validation Strategies

Identifying the novel molecular targets of this compound requires a systematic approach employing various experimental techniques.

Target Identification Methodologies

3.1.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample.

Workflow for Affinity Chromatography-Mass Spectrometry

References

- 1. Effect of lercanidipine and its (R)-enantiomer on atherosclerotic lesions induced in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 [frontiersin.org]

- 6. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lercanidipine's Interaction with L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3] Lercanidipine is a chiral molecule, administered clinically as a racemate, which is a 1:1 mixture of its two enantiomers: (S)-Lercanidipine and (R)-Lercanidipine.[3][4] The antihypertensive activity is predominantly attributed to the (S)-enantiomer, which is significantly more potent in blocking L-type calcium channels.[3][5] This technical guide provides an in-depth analysis of the L-type calcium channel blocking activity of the (R)-enantiomer of Lercanidipine, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: L-type Calcium Channel Blockade

Like other dihydropyridines, the primary mechanism of action for Lercanidipine involves blocking L-type calcium channels in the smooth muscle cells of blood vessels.[4] In their resting state, vascular smooth muscle cells maintain a low intracellular calcium concentration. Upon membrane depolarization, voltage-gated L-type calcium channels open, allowing an influx of extracellular Ca²⁺ ions. This increase in intracellular Ca²⁺ is a critical trigger for the contractile machinery of the cell. Calcium ions bind to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to smooth muscle contraction and vasoconstriction.[2][3]

By binding to the α1 subunit of the L-type calcium channel, dihydropyridines like Lercanidipine stabilize the channel in an inactivated state, preventing the influx of Ca²⁺.[3][6] This inhibition of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3] Lercanidipine is noted for its high lipophilicity, which allows it to accumulate in the lipid bilayer of cell membranes, contributing to a slow onset and a long duration of action.[1][2][7]

Stereoselectivity in L-type Channel Interaction

A significant characteristic of Lercanidipine's pharmacology is its stereoselectivity. The (S)-enantiomer is the eutomer, possessing substantially higher affinity and potency for the L-type calcium channel compared to the (R)-enantiomer.[3][8] This difference is attributed to the specific three-dimensional conformation required for optimal binding to the dihydropyridine receptor on the calcium channel.[3] Studies have shown the (R)-enantiomer to be approximately 100 to 200 times less potent than the (S)-enantiomer in its L-type calcium channel binding activity.[8] This pronounced difference underscores the stereospecific nature of the drug-receptor interaction.

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding the activity of this compound, primarily in comparison to its more active (S)-counterpart.

Table 1: Comparative Activity of Lercanidipine Enantiomers on Calcium Influx

| Enantiomer | Concentration | Effect | % Inhibition of Serum-Induced [Ca²⁺]i Elevation | Relative Potency | Source |

| This compound | 25 µM | Decrease in intracellular Ca²⁺ | 29% | 1x | [9],[10] |

| (S)-Lercanidipine | 25 µM | Decrease in intracellular Ca²⁺ | 69% | ~2.4x | [9],[10] |

Table 2: Comparative Selectivity of Lercanidipine Enantiomers for T-type vs. L-type Calcium Channels

| Enantiomer | T-type vs. L-type Blockade Ratio (T/L) | Interpretation | Source |

| This compound | 1.15 | Slightly higher selectivity for T-type channels | [11],[12],[13] |

| (S)-Lercanidipine | 1.05 | Slightly higher selectivity for T-type channels | [11],[12],[13] |

Note: A T/L ratio > 1 indicates greater selectivity for T-type calcium channels under the specific experimental conditions.

Signaling Pathway and Experimental Visualizations

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by L-type calcium channel activation in vascular smooth muscle cells and the point of intervention for this compound.

References

- 1. Lercanidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Lercanidipine - Wikipedia [en.wikipedia.org]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. benchchem.com [benchchem.com]

- 7. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The new calcium antagonist lercanidipine and its enantiomers affect major processes of atherogenesis in vitro: is calcium entry involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the new calcium antagonist lercanidipine and its enantiomers on the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

(R)-Lercanidipine: A Comprehensive Technical Review

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (R)-Lercanidipine, including its chemical identity, pharmacological properties, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information

This compound is the (R)-enantiomer of the dihydropyridine calcium channel blocker, Lercanidipine. While the antihypertensive effects of racemic Lercanidipine are primarily attributed to the (S)-enantiomer, the (R)-isomer exhibits unique pharmacological activities that are the subject of ongoing research.

Chemical Structure:

CAS Numbers:

| Compound | CAS Number |

| This compound | 185197-70-0 |

| This compound Hydrochloride | 187731-34-6 |

Molecular Formula: C₃₆H₄₁N₃O₆

Molecular Weight: 611.74 g/mol

Pharmacological Activity

This compound is a calcium channel blocker. While its affinity for L-type calcium channels is significantly lower than that of its (S)-enantiomer, it displays notable activity at T-type calcium channels. This interaction may contribute to the renal-protective effects observed with Lercanidipine treatment.

Beyond its effects on calcium channels, research indicates that this compound possesses anti-proliferative and anti-migratory effects on vascular smooth muscle cells (VSMCs). These effects appear to be independent of L-type calcium channel blockade, suggesting alternative mechanisms of action.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| T/L-type Calcium Channel Blockade Ratio | 1.15 | Guinea-pig ventricular myocytes | [1] |

| Inhibition of Fibrinogen-Induced Myocyte Migration | More pronounced effect than (S)-enantiomer | Arterial Myocytes (Smooth Muscle Cells) | [2] |

| Inhibition of [³H]thymidine Incorporation into DNA | Most potent enantiomer | Arterial Myocytes (Smooth Muscle Cells) | [2] |

Experimental Protocols

Enantioselective Synthesis of this compound

General Principle of Chiral Resolution:

-

Preparation of Racemic Dihydropyridine Acid: A racemic mixture of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is synthesized.

-

Formation of Diastereomeric Salts: The racemic acid is reacted with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (S)-(-)-1-phenylethylamine), to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The salt containing the desired (R)-dihydropyridine acid is isolated.

-

Liberation of the (R)-Enantiomer: The purified diastereomeric salt is treated with an acid to liberate the enantiomerically pure (R)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

-

Final Esterification: The resolved (R)-acid is then coupled with the side chain, 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl alcohol, to yield this compound.

Measurement of T-type Calcium Channel Blockade

Methodology: Whole-cell patch-clamp electrophysiology is employed to measure the effect of this compound on T-type calcium currents.

-

Cell Preparation: Guinea-pig ventricular myocytes are isolated.

-

Electrophysiological Recording:

-

Cells are patch-clamped in the whole-cell configuration.

-

The holding potential is set to -90 mV.

-

A two-step voltage protocol is applied to differentiate between L-type and T-type currents. A step to -30 mV primarily elicits T-type currents, while a subsequent step to +20 mV activates L-type currents.

-

Currents are recorded in the absence (control) and presence of varying concentrations of this compound.

-

-

Data Analysis: The percentage of inhibition of the peak T-type current by this compound is calculated and compared to the inhibition of the L-type current to determine the selectivity ratio.[1]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Methodology: The anti-proliferative effect of this compound on VSMCs is assessed by measuring the incorporation of [³H]thymidine into newly synthesized DNA.

-

Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound in the presence of a mitogen, such as fetal bovine serum (FBS) or platelet-derived growth factor (PDGF).

-

[³H]thymidine Incorporation: [³H]thymidine is added to the cell cultures for a defined period.

-

Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The reduction in [³H]thymidine incorporation in treated cells compared to control cells indicates the level of inhibition of cell proliferation.[2]

Signaling Pathways

The pharmacological effects of this compound are mediated through distinct signaling pathways.

Calcium Channel Blockade

The primary and most well-understood mechanism of action for dihydropyridines is the blockade of voltage-gated calcium channels. This compound shows a preference for T-type over L-type channels.

Caption: this compound's blockade of T-type calcium channels.

Inhibition of VSMC Proliferation

The anti-proliferative effects of this compound on vascular smooth muscle cells are thought to be mediated, at least in part, through the inhibition of the Ras-ERK and PI3K-Akt signaling pathways.

Caption: Inhibition of VSMC proliferation by this compound.

Inhibition of VSMC Migration

The migration of vascular smooth muscle cells is a complex process involving cytoskeletal rearrangements. The RhoA/ROCK pathway is a key regulator of this process. This compound has been shown to inhibit VSMC migration, suggesting a potential interaction with this pathway.

Caption: Postulated inhibition of VSMC migration by this compound.

References

- 1. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization [mdpi.com]

Methodological & Application

Chiral HPLC Method for the Enantioselective Analysis of (R)-Lercanidipine

This application note provides a detailed protocol for the chiral separation of Lercanidipine enantiomers, focusing on the quantitative analysis of the (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stereoselective pharmacokinetic studies of Lercanidipine.

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a chiral compound and is administered as a racemic mixture.[1][2] As enantiomers of a drug can exhibit different pharmacological and toxicological profiles, the development of a reliable enantioselective analytical method is essential. This document outlines a validated reverse-phase HPLC method for the separation and quantification of (R)-Lercanidipine in active pharmaceutical ingredients (API) and tablet dosage forms.[3]

Chromatographic Conditions

A summary of the key chromatographic parameters for the chiral separation of Lercanidipine enantiomers is presented in the table below. This method utilizes a chiral stationary phase for the effective resolution of the (S)- and (R)-enantiomers.

| Parameter | Value |

| Column | Chiral OJ-H (150 x 4.0mm, 5µm) |

| Mobile Phase | 10mM Ammonium acetate: Acetonitrile (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Column Temperature | Ambient |

Method Validation Summary

The presented analytical method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] A summary of the validation parameters for the (R)-enantiomer is provided below.

| Validation Parameter | Result |

| Linearity Range | 0.5 µg/mL - 4 µg/mL |

| Correlation Coefficient (r²) | 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Relative Standard Deviation (RSD) | 2.0% |

Experimental Protocol

This section details the step-by-step procedure for the preparation of solutions and the execution of the chiral HPLC analysis.

Materials and Reagents

-

Lercanidipine Hydrochloride (Racemic, (R)-isomer, and (S)-isomer standards)

-

Ammonium acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Solution Preparation

-

Mobile Phase Preparation:

-

Prepare a 10mM Ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.

-

Mix the 10mM Ammonium acetate solution with Acetonitrile in a ratio of 35:65 (v/v).

-

Degas the mobile phase prior to use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic Lercanidipine Hydrochloride in a suitable solvent (e.g., methanol).

-

Prepare individual stock solutions of this compound and (S)-Lercanidipine.

-

From the stock solutions, prepare working standard solutions at various concentrations within the linearity range by diluting with the mobile phase.

-

-

Sample Preparation (Tablet Dosage Form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Lercanidipine Hydrochloride and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., methanol) to dissolve the drug, sonicate for a few minutes, and then dilute to the mark with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Procedure

-

Equilibrate the Chiral OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Monitor the separation at a wavelength of 240 nm.

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the injection of individual enantiomer standards.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram illustrates the logical workflow of the chiral HPLC analysis of this compound.

Caption: Workflow for Chiral HPLC Analysis of this compound.

Alternative Methodologies

While the primary focus of this note is a reverse-phase method, it is worth noting that normal-phase chromatography has also been successfully employed for the separation of Lercanidipine enantiomers. One such method utilizes a Chiralpak® AD column with a mobile phase of hexane-ethanol (95:5, v/v) plus 0.1% (v/v) diethylamine.[5] However, this mobile phase composition is generally not compatible with mass spectrometric detection using electrospray ionization.[5] For applications requiring LC-MS/MS analysis, such as pharmacokinetic studies in human plasma, the development of a compatible chiral LC method is necessary.[5][6]

References

- 1. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. easpublisher.com [easpublisher.com]

- 4. easpublisher.com [easpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective determination of lercanidipine in human plasma for pharmacokinetic studies by normal-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (R)-Lercanidipine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension.[1] It is a chiral compound and is administered as a racemic mixture of two enantiomers, (R)- and (S)-Lercanidipine. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer, which has been shown to be 100-200 times more potent in blocking L-type calcium channels than the (R)-enantiomer.[2] Given the stereoselective pharmacology and pharmacokinetics of lercanidipine, the specific quantification of the (R)- and (S)-enantiomers in plasma is crucial for detailed pharmacokinetic studies, bioequivalence trials, and to understand the complete clinical profile of the drug.[3][4]

This application note provides a detailed protocol for the sensitive and selective quantification of (R)-Lercanidipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A method for the analysis of the racemic mixture is also presented for comparative purposes.

Experimental Protocols

Method 1: Enantioselective Quantification of (R)- and (S)-Lercanidipine

This protocol is based on a validated method for the specific quantification of lercanidipine enantiomers.[5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., R-Lercanidipine-d3 and S-Lercanidipine-d3).[5]

-

Vortex the sample for 10 seconds.

-

Pre-condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Lux 3µ Cellulose-3, 150 × 4.6 mm.[5]

-

Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Run Time: 16 minutes.[5]

Method 2: Racemic Lercanidipine Quantification

This protocol provides a general method for the quantification of total lercanidipine (R and S enantiomers).

1. Sample Preparation: Protein Precipitation

-

To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., diazepam).[6]

-

Add 800 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 20 seconds.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

-

LC System: HPLC or UPLC system.

-

Column: A standard reverse-phase column such as a Hedera ODS-2 or a Symmetry C18.[5][6]

-

Mobile Phase: Methanol and 5mM ammonium acetate buffer with 0.1% formic acid.[6]

-

Flow Rate: 400 µL/min.[6]

-

Column Temperature: 38°C.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-